molecular formula C15H27ClN2O B13750285 N,N-Diethyl-N'-methyl-N'-(2-phenoxyethyl)ethylenediamine hydrochloride CAS No. 101418-46-6

N,N-Diethyl-N'-methyl-N'-(2-phenoxyethyl)ethylenediamine hydrochloride

Cat. No.: B13750285
CAS No.: 101418-46-6
M. Wt: 286.84 g/mol
InChI Key: PCDBTZFVPALABN-UHFFFAOYSA-N
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Description

N,N-Diethyl-N'-methyl-N'-(2-phenoxyethyl)ethylenediamine hydrochloride is a tertiary ethylenediamine derivative featuring a phenoxyethyl substituent, a methyl group, and two ethyl groups on the ethylenediamine backbone. Its structure suggests tunable solubility and binding properties, influenced by the phenoxyethyl moiety and alkyl substituents.

Properties

CAS No.

101418-46-6

Molecular Formula

C15H27ClN2O

Molecular Weight

286.84 g/mol

IUPAC Name

2-(diethylamino)ethyl-methyl-(2-phenoxyethyl)azanium;chloride

InChI

InChI=1S/C15H26N2O.ClH/c1-4-17(5-2)12-11-16(3)13-14-18-15-9-7-6-8-10-15;/h6-10H,4-5,11-14H2,1-3H3;1H

InChI Key

PCDBTZFVPALABN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC[NH+](C)CCOC1=CC=CC=C1.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The compound N,N-Diethyl-N'-methyl-N'-(2-phenoxyethyl)ethylenediamine hydrochloride is structurally characterized by an ethylenediamine core substituted with diethyl, methyl, and 2-phenoxyethyl groups. The preparation typically involves:

  • Alkylation of ethylenediamine derivatives with appropriate alkyl halides or related electrophiles.
  • Selective introduction of the phenoxyethyl substituent.
  • Formation of the hydrochloride salt for stabilization and isolation.

Key Starting Materials and Reagents

Patent-Based Preparation Methods

Preparation of N,N-Diethylethylenediamine Intermediate

Chinese patents CN103012156A and CN103012156B disclose an efficient method for preparing N,N-diethylethylenediamine, a key intermediate for further functionalization. The method includes:

  • Reacting diethylamine with 2-chloroethylamine hydrochloride in the presence of sodium methoxide in methanol.
  • Conducting the reaction in an autoclave at 100–200°C and 0.52–1.60 MPa for 3–8 hours.
  • Using a molar ratio of diethylamine to 2-chloroethylamine hydrochloride ranging from 1:1 to 8:1.
  • Adjusting the reaction mixture pH to ≥13 with alkali to separate the oil phase.
  • Purifying the oil phase by distillation to obtain high-purity N,N-diethylethylenediamine.

This method is noted for low raw material cost, high yield, operational simplicity, and safety.

Methylation and Phenoxyethylation Steps

While direct patents for the exact compound are limited, analogous synthetic routes for related amines suggest:

  • Methylation of one amine nitrogen using methylating agents under controlled conditions to yield N'-methyl substitution.
  • Reaction of the secondary amine with 2-phenoxyethyl halides under nucleophilic substitution conditions to install the 2-phenoxyethyl group.

This stepwise alkylation ensures regioselectivity and prevents over-alkylation.

Alternative Catalytic Methods

Research articles such as the one by Gudekar et al. (2013) describe mild, catalytic N-alkylation methods using Pd/C catalysts and ammonium formate as a hydrogen donor in aqueous alcoholic solvents. Although their work focuses on N-ethyl-2,6-diethylaniline derivatives, the methodology is adaptable for amine alkylation involving phenoxyethyl groups, offering environmentally benign and high-yielding alternatives at room temperature.

Data Tables Summarizing Preparation Conditions

Step Reactants Conditions Notes Yield (%)
N,N-Diethylethylenediamine synthesis Diethylamine + 2-chloroethylamine hydrochloride + sodium methoxide 100–200°C, 0.52–1.60 MPa, 3–8 h, autoclave Molar ratio diethylamine:chloroethylamine 1–8:1; pH adjusted ≥13 High (not specified)
N-Methylation N,N-Diethylethylenediamine + methylating agent (e.g., methyl iodide) Controlled temperature, solvent (e.g., acetonitrile) Selective mono-methylation on one nitrogen Moderate to high (literature dependent)
2-Phenoxyethylation N-Methyl-N,N-diethylethylenediamine + 2-phenoxyethyl chloride Room temperature to reflux, base (e.g., K2CO3) Nucleophilic substitution Moderate to high (literature dependent)
Hydrochloride salt formation Free base + HCl (gas or aqueous) Ambient temperature Salt precipitation and isolation Quantitative

Chemical Reactions Analysis

Types of Reactions

2-Diethylaminoethyl-methyl-(2-phenoxyethyl)azanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide or acetate ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: The major products include the corresponding N-oxide derivatives.

    Reduction: The major products are the reduced amine derivatives.

    Substitution: The major products depend on the nucleophile used, such as 2-diethylaminoethyl-methyl-(2-phenoxyethyl)azanium hydroxide when hydroxide is the nucleophile.

Scientific Research Applications

2-Diethylaminoethyl-methyl-(2-phenoxyethyl)azanium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is used in cell culture studies as an antiseptic agent to prevent microbial contamination.

    Medicine: It is investigated for its potential use in topical antiseptic formulations and wound care products.

    Industry: The compound is used in the formulation of disinfectants and preservatives for various industrial applications.

Mechanism of Action

The mechanism of action of 2-diethylaminoethyl-methyl-(2-phenoxyethyl)azanium chloride involves the disruption of microbial cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to increased permeability and eventual cell lysis. This action is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.

Comparison with Similar Compounds

Key Compounds:

N,N’-Dimethyl-N’-(1-(4-methylsulfonylphenyl)-1H-tetrazol-5-yl-methyl)ethylenediamine hydrochloride ()

  • Substituents : Tetrazole ring, methylsulfonylphenyl group.
  • Applications : Likely tailored for enzyme inhibition (e.g., PRMT I inhibitors) due to the electron-withdrawing sulfonyl group and heterocyclic tetrazole .

N,N-Dimethyl-N'-(4-methoxybenzyl)-N'-(2-pyrimidyl)-ethylenediamine hydrochloride ()

  • Substituents : Pyrimidine ring, methoxybenzyl group.
  • Applications : Antihistaminic activity (e.g., Thonzylamine hydrochloride) due to aromatic and hydrogen-bonding motifs .

N,N,N-Trimethyl-N-(3-phenyl-1H-indol-1-yl)ethylenediamine monohydrochloride () Substituents: Indole ring, phenyl group. Applications: Central nervous system modulation (e.g., Binedaline HCl) via indole’s serotonin-like interactions .

N-(1-Naphthyl)ethylenediamine dihydrochloride ()

  • Substituents : Naphthyl group.
  • Applications : Colorimetric assays (e.g., nitrite detection) due to naphthyl’s chromophoric properties .

Target Compound :

  • Substituents: Phenoxyethyl, methyl, and diethyl groups.
  • Predicted Applications: Antimicrobial or surfactant applications, leveraging phenoxyethyl’s lipophilicity and ethylenediamine’s chelation capacity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties
N,N-Diethyl-N'-methyl-N'-(2-phenoxyethyl)ethylenediamine hydrochloride* C₁₆H₂₈ClN₃O (estimated) ~322 (estimated) High lipophilicity (phenoxyethyl), moderate solubility in polar solvents
N-(1-Naphthyl)ethylenediamine dihydrochloride C₁₂H₁₆Cl₂N₂ 259.17 High solubility in water, UV-active
N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride C₁₀H₁₆N₂·2HCl 237.17 Redox-active (electrochemical sensing)
N,N-Dimethyl-N'-(4-methoxybenzyl)-N'-(2-pyrimidyl)-ethylenediamine hydrochloride C₁₇H₂₄ClN₅O 357.86 Stabilizes maleimide-based biosensors

*Estimated based on structural analogs.

Biological Activity

N,N-Diethyl-N'-methyl-N'-(2-phenoxyethyl)ethylenediamine hydrochloride is a quaternary ammonium compound known for its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by two diethylamino groups and a phenoxyethyl substituent. Its molecular formula contributes to its unique properties and biological applications.

Molecular Characteristics

  • Molecular Formula : C16_{16}H24_{24}N2_{2}ClO
  • Molecular Weight : Approximately 286.841 g/mol

Structural Comparison

Compound NameStructure CharacteristicsUnique Features
N,N-Diethyl-N'-methylamineSimple amine structureCommonly used as a solvent and reagent
1-MethylpiperidineContains a piperidine ringUsed in organic synthesis
N,N-DiethylbenzylamineAromatic substitution on nitrogenExhibits different biological activity
2-(Diethylamino)ethanolSimilar amine functionalityOften used in pharmaceuticals

Antimicrobial Properties

This compound has demonstrated significant antiseptic properties. Its mechanism of action primarily involves disrupting microbial cell membranes, leading to cell lysis. This characteristic makes it particularly valuable in formulations aimed at preventing infections.

Interaction with Neurotransmitter Systems

Preliminary studies suggest potential interactions with neurotransmitter systems due to its structural similarities to other amines. However, specific pharmacological studies are necessary to elucidate these interactions further.

Case Studies

  • Antifungal Activity : A study investigated the antifungal properties of various compounds, including this compound. The results indicated that the compound exhibited notable antifungal efficacy against specific fungal strains, attributed to its ability to disrupt fungal cell membranes .
  • Synergistic Effects : Research has shown that combining this compound with other antifungal agents can enhance its efficacy, particularly in overcoming resistance mechanisms in pathogenic fungi .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound interacts with lipid bilayers, leading to increased permeability and eventual cell death.
  • Inhibition of Ergosterol Biosynthesis : Similar to other antifungal agents, it may inhibit ergosterol production, crucial for fungal cell membrane integrity .

Q & A

Q. What are the established synthesis routes for N,N-Diethyl-N'-methyl-N'-(2-phenoxyethyl)ethylenediamine hydrochloride?

The synthesis typically involves alkylation of ethylenediamine derivatives. For example, reacting diethylamine with methyl-(2-phenoxyethyl)amine precursors under basic conditions (e.g., sodium hydroxide) facilitates alkylation. Multi-step protocols may include protection/deprotection strategies to isolate intermediates. Purification via recrystallization from methanol-ether mixtures is common to obtain the hydrochloride salt .

Q. What characterization techniques are critical for verifying the compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns and amine protonation. High-Performance Liquid Chromatography (HPLC) ensures purity (>97%), while mass spectrometry (MS) validates molecular weight. X-ray crystallography may resolve stereochemical ambiguities if crystallized from water or alcohol mixtures .

Q. How should the compound be stored to maintain stability in laboratory settings?

The hydrochloride salt is hygroscopic and light-sensitive. Store in airtight, amber glass containers under inert gas (e.g., argon) at 2–8°C. Stability tests recommend periodic HPLC analysis to detect degradation, particularly under humid conditions .

Q. Which analytical methods are suitable for quantifying this compound in biological matrices?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. For trace analysis, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) using electrospray ionization (ESI) in positive ion mode achieves nanogram-level sensitivity. Sample preparation often involves protein precipitation with acetonitrile .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in receptor binding affinities or enzyme inhibition may arise from assay conditions (e.g., pH, ionic strength). Validate findings using orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence polarization for competitive inhibition). Cross-reference with structural analogs (e.g., quinoline derivatives) to identify substituent-specific effects .

Q. What strategies optimize reaction yields during scaled-up synthesis?

Yield optimization requires tuning solvent polarity (e.g., DMF vs. THF), temperature (40–60°C), and stoichiometry of alkylating agents. Catalytic additives like KI accelerate SN2 mechanisms. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time .

Q. What mechanistic insights exist regarding its interaction with DNA repair enzymes?

Studies suggest competitive inhibition of topoisomerase II by intercalating into DNA-enzyme complexes. Molecular docking simulations (e.g., AutoDock Vina) predict binding at the ATPase domain, validated via mutagenesis assays. Compare IC₅₀ values with etoposide to assess potency .

Q. How is this compound applied in targeted drug delivery systems?

Its tertiary amines enable pH-sensitive protonation in tumor microenvironments. Conjugation with PEGylated nanoparticles enhances solubility and bioavailability. In vivo pharmacokinetic studies in murine models show a half-life of 6–8 hours, with renal clearance as the primary excretion route .

Q. What safety protocols are essential when handling this compound?

Avoid contact with acids or oxidizing agents due to exothermic decomposition. Use fume hoods for powder handling; PPE includes nitrile gloves and ANSI-approved goggles. Ecotoxicological assessments (e.g., Daphnia magna LC₅₀) guide waste disposal compliance .

Q. How can researchers validate reproducibility in pharmacological data?

Implement blinded, randomized experimental designs. Use ANOVA with Tukey’s post hoc test (α = 0.05) for multi-group comparisons. Replicate findings across ≥3 independent cell batches or animal cohorts. Share raw datasets via repositories like Zenodo for transparency .

Q. What are the challenges in translating in vitro activity to in vivo efficacy?

In vitro models may overlook metabolic inactivation (e.g., cytochrome P450-mediated oxidation). Address this using hepatic microsome stability assays. Pharmacodynamic studies in disease-specific transgenic mice clarify target engagement vs. off-target effects .

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